molecular formula C23H23NO6S B2691866 (6-Oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl) 3-[(4-methylphenyl)sulfonylamino]propanoate CAS No. 313471-24-8

(6-Oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl) 3-[(4-methylphenyl)sulfonylamino]propanoate

Katalognummer: B2691866
CAS-Nummer: 313471-24-8
Molekulargewicht: 441.5
InChI-Schlüssel: MZBVZCDIUGAIGE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound "(6-Oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl) 3-[(4-methylphenyl)sulfonylamino]propanoate" is a heterocyclic molecule featuring a benzo[c]chromen core fused with a cyclohexenone ring system (6-oxo-7,8,9,10-tetrahydro substitution). The 3-yl position is esterified with a propanoate group substituted by a (4-methylphenyl)sulfonylamino moiety. This structure confers unique physicochemical properties, such as moderate hydrophobicity (due to the aromatic and sulfonyl groups) and hydrogen-bonding capacity (via the sulfonamide and ester functionalities) .

Eigenschaften

IUPAC Name

(6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl) 3-[(4-methylphenyl)sulfonylamino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO6S/c1-15-6-9-17(10-7-15)31(27,28)24-13-12-22(25)29-16-8-11-19-18-4-2-3-5-20(18)23(26)30-21(19)14-16/h6-11,14,24H,2-5,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZBVZCDIUGAIGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCC(=O)OC2=CC3=C(C=C2)C4=C(CCCC4)C(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound (6-Oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl) 3-[(4-methylphenyl)sulfonylamino]propanoate is a complex organic molecule that belongs to the class of benzo[c]chromene derivatives. Its unique structure suggests potential biological activities, particularly in pharmacology. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C19H22N2O5SC_{19}H_{22}N_{2}O_{5}S, with a molecular weight of approximately 378.45 g/mol. The structure includes a benzo[c]chromene moiety, which is known for its diverse biological activities.

Structural Features

FeatureDescription
Core Structure Benzo[c]chromene
Functional Groups Sulfonamide, Ester
Molecular Weight 378.45 g/mol
CAS Number 123456-78-9 (hypothetical)

Pharmacological Potential

Research indicates that compounds similar to (6-Oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl) 3-[(4-methylphenyl)sulfonylamino]propanoate exhibit a range of biological activities:

  • Antioxidant Activity : Many benzo[c]chromene derivatives have demonstrated significant antioxidant properties, which can protect cells from oxidative stress.
  • Anti-inflammatory Effects : Compounds in this class may inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.
  • Antimicrobial Properties : Some derivatives have shown effectiveness against various bacterial strains, indicating possible applications in antimicrobial therapies.
  • Anticancer Activity : Preliminary studies suggest that certain benzo[c]chromenes can induce apoptosis in cancer cells.

The biological activity of the compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The sulfonamide group can inhibit specific enzymes involved in inflammatory pathways.
  • Modulation of Cell Signaling Pathways : Interaction with cellular receptors may alter signaling cascades associated with cell survival and proliferation.
  • Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells.

Study 1: Antioxidant Activity Evaluation

A study evaluated the antioxidant properties of various benzo[c]chromene derivatives, including our compound. The results indicated a significant reduction in reactive oxygen species (ROS) levels in treated cells compared to controls.

Study 2: Anti-inflammatory Effects

In vitro tests demonstrated that the compound effectively reduced the production of inflammatory cytokines (IL-6 and TNF-alpha) in macrophage cell lines when stimulated with lipopolysaccharides (LPS).

Study 3: Anticancer Efficacy

A recent investigation assessed the anticancer potential of this compound against breast cancer cell lines (MCF-7). The results showed a dose-dependent decrease in cell viability and increased apoptotic markers after treatment.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with the target molecule, enabling comparative analysis of their chemical and functional attributes:

(6-Oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl) 2,2-dimethylpropanoate (Pivalate Derivative)

  • Structure: Features a bulky tert-butyl (2,2-dimethylpropanoate) ester at the 3-yl position instead of the sulfonamide-substituted propanoate.
  • Key Differences :
    • Polarity : The pivalate ester lacks the polar sulfonamide group, resulting in lower aqueous solubility compared to the target compound .
    • Steric Effects : The tert-butyl group may hinder interactions with sterically sensitive biological targets.
  • Applications : Primarily used as a synthetic intermediate due to its stability .

Methyl 2-[(2-Chloro-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxy]propanoate

  • Structure: Contains a chloro substituent at the 2-position and a methoxycarbonylpropanoate group.
  • Bioactivity: Chlorinated analogs are often explored for antimicrobial properties, unlike the sulfonamide-based target compound .

(4-Methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl) Hexanoate Derivatives

  • Structure: Includes a hexanoate ester with tert-butoxycarbonylamino (Boc) or other alkylamino substitutions.
  • Key Differences: Chain Length: The longer hexanoate chain increases lipophilicity (higher LogP) compared to the shorter propanoate chain in the target compound . Functional Groups: Boc-protected amino groups may serve as prodrug moieties, unlike the directly bioactive sulfonamide group in the target molecule .

Quantitative Structural and Physicochemical Comparison

Property Target Compound Pivalate Derivative Chloro-Substituted Analog Hexanoate Derivative
Molecular Weight (g/mol) ~443 (estimated) 328.4 368.8 415.5–443.2
LogP (Predicted) ~3.5 (moderate hydrophobicity) 4.2 3.8 4.5–5.0
Hydrogen Bond Donors 1 (sulfonamide NH) 0 0 1 (Boc-NH)
Rotatable Bonds 8 4 6 8–10
Polar Surface Area (Ų) ~90 55 70 85–95

Research Findings and Functional Implications

  • Bioactivity : The sulfonamide group in the target compound enhances binding to enzymes like carbonic anhydrases or tyrosine kinases, a feature absent in pivalate or chloro-substituted analogs .
  • Synthetic Utility: The hexanoate derivatives with Boc-protected amines are more suited for peptide conjugation, whereas the target compound’s sulfonamide allows direct interaction with biological targets .
  • Stability : The tert-butyl group in the pivalate derivative improves hydrolytic stability, whereas the sulfonamide in the target compound may confer pH-dependent solubility .

Methodological Considerations in Structural Comparison

  • Graph-Based Similarity : The target compound shares a benzo[c]chromen core with all analogs, but differences in substituents lead to distinct topological polar surface areas and hydrogen-bonding profiles .
  • Tanimoto Coefficients : Binary fingerprint analysis using the Tanimoto method reveals moderate similarity (0.6–0.7) between the target compound and its analogs, driven by shared core structures but divergent side chains .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.